molecular formula C4H10N2S B3018405 Thiomorpholin-4-amine CAS No. 5997-01-3

Thiomorpholin-4-amine

Cat. No.: B3018405
CAS No.: 5997-01-3
M. Wt: 118.2
InChI Key: IAFSUZIBZMPMPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiomorpholin-4-amine, also known as 4-thiomorpholinamine, is a sulfur-containing heterocyclic compound with the molecular formula C4H10N2S. It is characterized by a six-membered ring structure containing both nitrogen and sulfur atoms.

Biochemical Analysis

Biochemical Properties

It is known that Thiomorpholin-4-amine can react with propionaldehyde, benzaldehyde, or 4-pyridinecarbaldehyde in the presence of catalytic amounts of formic acid to give corresponding hydrazones . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.

Cellular Effects

One study suggests that a compound named NecroX-7, which contains this compound, can ameliorate basal layer epithelial cell death and reduce ulcer size in oral mucositis (OM) induced by chemotherapy or radiotherapy . This suggests that this compound may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The protective effect of NecroX-7, which contains this compound, is mediated by inhibition of HMGB1 release and downregulation of mitochondrial oxidative stress . This suggests that this compound may exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Chemical Reactions Analysis

Types of Reactions: Thiomorpholin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Thiomorpholin-4-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Thiomorpholine: Lacks the amine group present in thiomorpholin-4-amine.

    Selenomorpholin-4-amine: Contains selenium instead of sulfur.

    Morpholine: Contains an oxygen atom instead of sulfur.

Uniqueness: this compound is unique due to the presence of both sulfur and an amine group in its structure, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

thiomorpholin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2S/c5-6-1-3-7-4-2-6/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFSUZIBZMPMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.